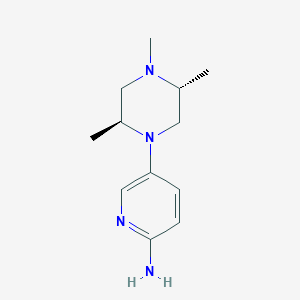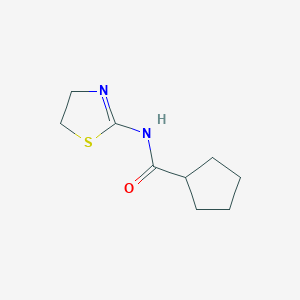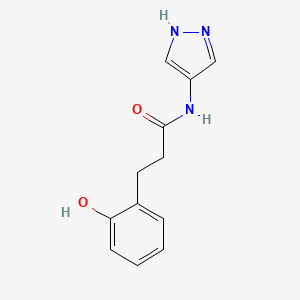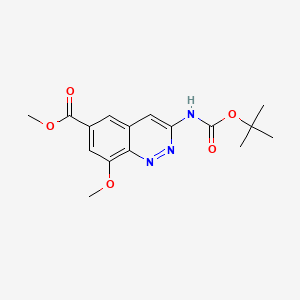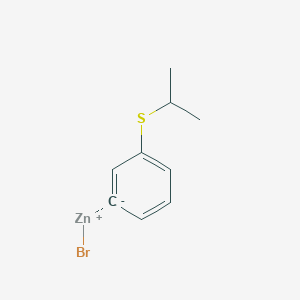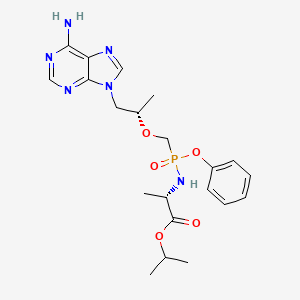
Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate is a complex organic compound with a molecular formula of C21H29N6O7P This compound is notable for its intricate structure, which includes a purine base, an alanine derivative, and a phenoxyphosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the alanine derivative. The phenoxyphosphoryl group is then added through a series of phosphorylation reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The final product is typically purified using chromatographic techniques to remove any impurities and ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine base or the phenoxyphosphoryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine base or the phenoxyphosphoryl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized purine derivatives, while substitution reactions can introduce new functional groups to the molecule.
Aplicaciones Científicas De Investigación
Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes, particularly those involving nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate involves its interaction with specific molecular targets. The purine base allows it to interact with nucleic acids, potentially inhibiting or modifying their function. The phenoxyphosphoryl group can participate in phosphorylation reactions, affecting various biochemical pathways. These interactions make it a promising candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Tenofovir: An antiviral compound with a similar purine base structure.
Adefovir: Another antiviral agent with structural similarities.
Cidofovir: A nucleotide analogue used in antiviral therapy.
Uniqueness
Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate is unique due to its combination of a purine base, an alanine derivative, and a phenoxyphosphoryl group. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C21H29N6O5P |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
propan-2-yl (2S)-2-[[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16-,33?/m0/s1 |
Clave InChI |
LDEKQSIMHVQZJK-DCRMISJQSA-N |
SMILES isomérico |
C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 |
SMILES canónico |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


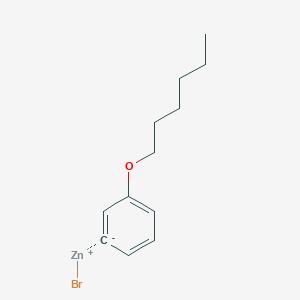

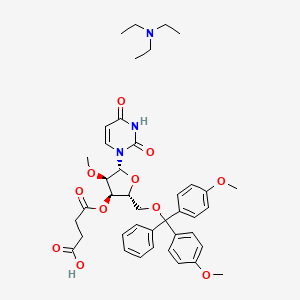
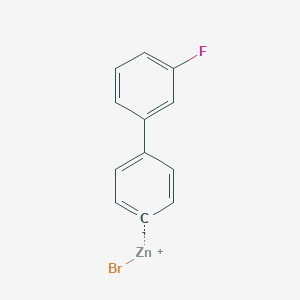


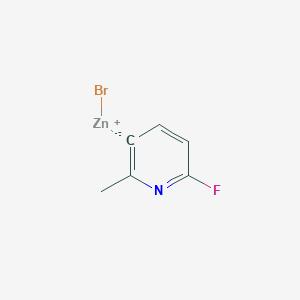
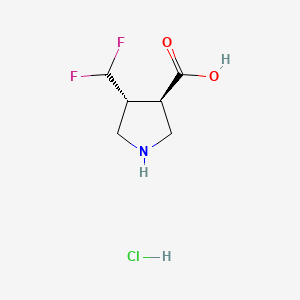
![9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B14888401.png)
